molecular formula C28H24N4O4 B6572257 ethyl 4-(2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamido)benzoate CAS No. 1021209-13-1

ethyl 4-(2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamido)benzoate

Cat. No.: B6572257
CAS No.: 1021209-13-1
M. Wt: 480.5 g/mol
InChI Key: PLFXYIFZJZNYQD-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C28H24N4O4 and its molecular weight is 480.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 480.17975526 g/mol and the complexity rating of the compound is 833. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-(2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamido)benzoate is a complex organic compound that belongs to the class of pyrimidoindoles. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a pyrimidoindole core linked to an acetamide group and an ethyl benzoate moiety. This unique arrangement contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may exert its effects through:

  • Enzyme Inhibition : The compound can inhibit various kinases involved in cell signaling pathways, which is crucial for processes such as cell proliferation and apoptosis.
  • Receptor Modulation : It may bind to specific receptors, altering their activity and influencing cellular responses.
  • Antioxidant Activity : Some studies suggest that pyrimidoindoles can disrupt cellular antioxidation systems, which may be beneficial in combating oxidative stress-related diseases.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • In vitro Studies : Pyrimidoindoles have shown the ability to inhibit cancer cell growth by inducing apoptosis and cell cycle arrest in various cancer cell lines. In one study, a related compound demonstrated potent anti-tumor effects against breast cancer cells by disrupting microtubule dynamics and inhibiting tumor growth in vivo .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Pyrimidoindoles have been studied for their ability to modulate inflammatory pathways, potentially reducing the severity of conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

Emerging data suggest that pyrimidoindole derivatives may exhibit antimicrobial properties against certain pathogens. Their mechanism likely involves disrupting microbial cell integrity or inhibiting essential microbial enzymes.

Research Findings and Case Studies

A variety of studies have been conducted to explore the biological activity of pyrimidoindoles:

  • Study on Anticancer Effects : A study demonstrated that a pyrimidoindole derivative inhibited the proliferation of leukemia cells by inducing apoptosis and suppressing key survival pathways .
  • Inflammation Modulation : Another research focused on the anti-inflammatory potential of related compounds, showing significant reductions in pro-inflammatory cytokine production in vitro .
  • Antimicrobial Testing : A series of tests revealed that certain derivatives exhibited activity against drug-resistant bacterial strains, suggesting potential for development as new antimicrobial agents.

Data Tables

Biological ActivityMechanism of ActionReference
AnticancerInhibition of kinases; apoptosis induction ,
Anti-inflammatoryModulation of cytokine production
AntimicrobialDisruption of microbial integrity

Properties

IUPAC Name

ethyl 4-[[2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O4/c1-2-36-28(35)20-12-14-21(15-13-20)30-24(33)17-32-23-11-7-6-10-22(23)25-26(32)27(34)31(18-29-25)16-19-8-4-3-5-9-19/h3-15,18H,2,16-17H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFXYIFZJZNYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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